molecular formula C13H12F3N3O2 B14949802 N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide

N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide

Cat. No.: B14949802
M. Wt: 299.25 g/mol
InChI Key: NTXXOSZVHZIJHL-UHFFFAOYSA-N
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Description

N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE is a synthetic organic compound with a molecular formula of C13H12F3N3O2 This compound is characterized by the presence of a trifluoroacetyl group, a cyclopentenyl ring, and a pyridinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE typically involves the reaction of 2-pyridinecarbohydrazide with a trifluoroacetylating agent in the presence of a cyclopentenyl precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and may require the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N’-[2-(TRIFLUOROACETYL)-1-CYCLOPENTEN-1-YL]-2-PYRIDINECARBOHYDRAZIDE is unique due to its specific combination of a trifluoroacetyl group, a cyclopentenyl ring, and a pyridinecarbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]pyridine-2-carbohydrazide

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)11(20)8-4-3-6-9(8)18-19-12(21)10-5-1-2-7-17-10/h1-2,5,7,18H,3-4,6H2,(H,19,21)

InChI Key

NTXXOSZVHZIJHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)NNC(=O)C2=CC=CC=N2)C(=O)C(F)(F)F

Origin of Product

United States

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